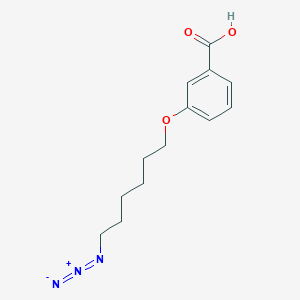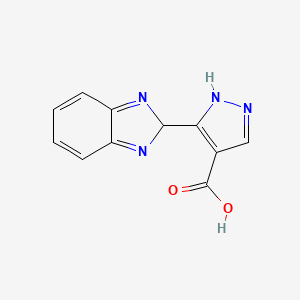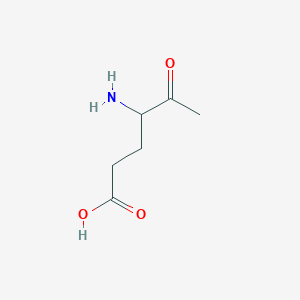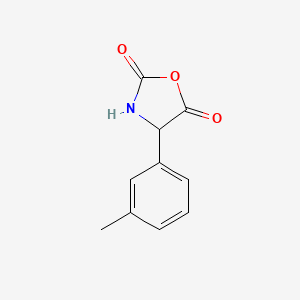
3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline is a chemical compound with the molecular formula C11H13BrF2N2. This compound is characterized by the presence of a bromine atom, a difluoropiperidinyl group, and a methylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline typically involves multiple steps. One common method includes the bromination of 2-methylaniline followed by the introduction of the difluoropiperidinyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.
科学的研究の応用
3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on potential therapeutic applications, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved often relate to the modulation of biochemical processes, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
- 3-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridazine
- 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylpyridine
Uniqueness
Compared to similar compounds, 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline exhibits unique properties due to the presence of the methylaniline moiety. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
特性
分子式 |
C12H15BrF2N2 |
|---|---|
分子量 |
305.16 g/mol |
IUPAC名 |
3-bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline |
InChI |
InChI=1S/C12H15BrF2N2/c1-8-9(13)2-3-10(11(8)16)17-6-4-12(14,15)5-7-17/h2-3H,4-7,16H2,1H3 |
InChIキー |
CDZOVQHHFJIGHH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1N)N2CCC(CC2)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
![5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13723773.png)


![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)






![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)
